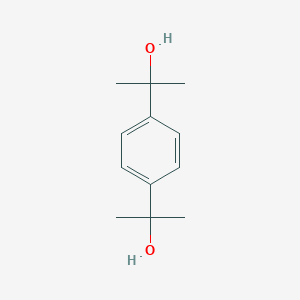

1,4-Bis(2-hydroxy-2-propyl)benzene

Description

Properties

IUPAC Name |

2-[4-(2-hydroxypropan-2-yl)phenyl]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O2/c1-11(2,13)9-5-7-10(8-6-9)12(3,4)14/h5-8,13-14H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEARFTRDZQQTDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)C(C)(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7029247 | |

| Record name | 1,4-Bis(2-hydroxy-2-propyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7029247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [MSDSonline] | |

| Record name | p-Bis(2-hydroxyisopropyl)benzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3836 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2948-46-1 | |

| Record name | α1,α1,α4,α4-Tetramethyl-1,4-benzenedimethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2948-46-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Bis(2-hydroxyisopropyl)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002948461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Benzenedimethanol, .alpha.1,.alpha.1,.alpha.4,.alpha.4-tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Bis(2-hydroxy-2-propyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7029247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α,α,α',α'-tetramethyl-p-xylene-α,α'-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.059 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-BIS(2-HYDROXYISOPROPYL)BENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G785DRB5XH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | P-BIS(2-HYDROXYISOPROPYL)BENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5907 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

1,4-Bis(2-hydroxy-2-propyl)benzene chemical structure and properties

An In-depth Technical Guide to 1,4-Bis(2-hydroxy-2-propyl)benzene

Overview

This compound, also known by synonyms such as α,α,α′,α′-Tetramethyl-1,4-benzenedimethanol and dicumyl alcohol, is a symmetrical aromatic diol.[1] Its structure consists of a central benzene ring substituted at the para (1,4) positions with two 2-hydroxy-2-propyl groups. This configuration, particularly the presence of tertiary hydroxyl groups, imparts unique properties that make it a valuable compound in polymer chemistry, material science, and as a subject of study in medicinal chemistry. Historically, its development is linked to advancements in cumene chemistry, emerging as a byproduct in the synthesis of dicumyl peroxide.[2] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications for researchers and professionals in drug development.

Chemical Structure and Identification

The molecule features a planar benzene ring with two bulky isopropyl alcohol groups situated opposite each other. This symmetrical arrangement influences its crystalline packing and intermolecular interactions, which are dominated by hydrogen bonding from the hydroxyl groups.[2]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 2-[4-(2-hydroxypropan-2-yl)phenyl]propan-2-ol[1][2] |

| CAS Number | 2948-46-1[1][2][3] |

| Molecular Formula | C₁₂H₁₈O₂[1][2] |

| Canonical SMILES | CC(C)(C1=CC=C(C=C1)C(C)(C)O)O[1][2] |

| InChI Key | LEARFTRDZQQTDN-UHFFFAOYSA-N[2][3] |

| Synonyms | α,α,α′,α′-Tetramethyl-1,4-benzenedimethanol, Dicumyl alcohol, p-Bis(2-hydroxyisopropyl)benzene[4][1][3] |

Physicochemical Properties

The physical and chemical properties of this compound are well-documented, reflecting its solid, crystalline nature at room temperature.[3] The presence of two hydroxyl groups allows for strong hydrogen bonding, influencing its melting point, boiling point, and solubility.[2]

Table 2: Physicochemical Data for this compound

| Property | Value |

| Molecular Weight | 194.27 g/mol [1][2] |

| Appearance | White powder[3] |

| Melting Point | 142-146 °C[2][3] |

| Boiling Point | 167-168 °C at 12 mmHg[2][3] |

| Density | ~1.001 g/cm³[2] |

| Refractive Index | ~1.505[2] |

| Exact Mass | 194.130680 amu[2] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several routes. A common and effective laboratory-scale method is the hydrolysis of 1,4-bis(2-chloro-2-propyl)benzene under alkaline conditions.[4]

Experimental Protocol: Hydrolysis of 1,4-Bis(2-chloro-2-propyl)benzene[1]

This protocol describes the conversion of the corresponding dichloro-analogue to the diol via nucleophilic substitution.

Materials:

-

1,4-Bis(2-chloro-2-propyl)benzene

-

Sodium hydroxide (NaOH) solution (1-25 wt%)

-

Hexane (or Toluene)

-

Water

-

Standard laboratory glassware for reflux and extraction

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1,4-bis(2-chloro-2-propyl)benzene in an organic solvent such as hexane. The use of hexane is reported to achieve higher selectivity (~90%) compared to toluene (~70%).[4]

-

Addition of Alkali: Add the aqueous sodium hydroxide solution to the flask. The concentration of NaOH can be varied, typically between 1-25 wt%.[4]

-

Reaction Conditions: Heat the mixture to a controlled temperature, typically between 50–75 °C.[4] For instance, maintaining the reaction at 50 °C for approximately 8 hours when using hexane as the solvent can achieve a yield of around 45%.[4]

-

Work-up: After the reaction is complete (monitored by TLC or GC), cool the mixture to room temperature. Separate the organic layer from the aqueous layer using a separatory funnel.

-

Extraction: Wash the organic layer with water to remove any remaining NaOH and salts.

-

Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent to yield the final product, this compound, as a white solid. Purity can be confirmed via NMR spectroscopy.[4]

Caption: Synthesis workflow for this compound.

Applications and Chemical Reactivity

This compound serves as a versatile building block and agent in various chemical applications.

-

Polymer Chemistry: It is a key monomer for producing polyethers with low dielectric properties and is used to synthesize cyanate ester-silica hybrid nanomaterials for the microelectronics industry due to the improved thermal stability and hydrophobicity it imparts.[2]

-

Catalysis and Chelating Agent: The hydroxyl groups can engage in hydrogen bonding, allowing the molecule to act as a chelating agent.[2] This property has been shown to stabilize transition states and enhance reaction rates, for example, increasing the rate of nucleophilic fluorination with potassium fluoride by 18-fold.[2]

-

Cationic Polymerization: It can be converted to its dichloro derivative, 1,4-bis(2-chloro-2-propyl)benzene, which acts as an initiator for the cationic polymerization of monomers like styrene and isobutylene.[4]

Biological Activity and Relevance in Drug Development

While primarily used in material science, this compound and its derivatives have been investigated for their biological activity, which may be of interest to drug development professionals.

-

Antioxidant Properties: The hydroxyl groups have the potential to scavenge free radicals, suggesting antioxidant capabilities that could mitigate oxidative stress in biological systems.[4]

-

Enzyme Interaction: Studies have indicated that it can interact with and modulate the activity of certain enzymes, including cytochrome P450 enzymes, which are critical for drug metabolism and detoxification pathways.[4]

-

Estrogenic Activity: Some research has shown that the compound can exhibit estrogenic activity in in vitro cell cultures, though further investigation is required to determine its in vivo effects.[2] It has also been found to be cytotoxic in certain cell lines.[2]

Safety Information

According to GHS classifications, this compound is considered a hazardous substance.

-

Hazards: It is known to cause skin irritation (H315) and serious eye irritation (H319).[1][3] It may also cause respiratory irritation (H335).[3]

-

Precautions: Standard personal protective equipment (PPE), including gloves, eye shields, and a dust mask, should be used when handling this compound in its powder form.[3] It should be stored in a dry, well-ventilated area.

References

An In-depth Technical Guide to the Synthesis of 1,4-Bis(2-hydroxy-2-propyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predominant industrial synthesis of 1,4-bis(2-hydroxy-2-propyl)benzene. Contrary to inquiries suggesting a synthetic route from dicumyl peroxide, this document clarifies that the established and commercially viable method begins with the oxidation of p-diisopropylbenzene. The thermal decomposition of dicumyl peroxide does not yield the target diol but rather products such as acetophenone and dimethyl benzyl alcohol.

This guide details the scientifically accepted two-step synthesis from p-diisopropylbenzene, including experimental protocols, quantitative data, and process visualizations to aid researchers and professionals in understanding and potentially implementing this synthesis.

Overview of the Synthetic Pathway

The synthesis of this compound from p-diisopropylbenzene is a two-stage process:

-

Oxidation: p-Diisopropylbenzene is oxidized using air or oxygen to produce 1,4-diisopropylbenzene dihydroperoxide. This reaction is typically carried out at elevated temperatures and can be performed under alkaline or non-alkaline conditions.

-

Reduction: The resulting 1,4-diisopropylbenzene dihydroperoxide is then reduced to this compound. Various reducing agents can be employed for this step.

Experimental Protocols

Step 1: Oxidation of p-Diisopropylbenzene to 1,4-Diisopropylbenzene Dihydroperoxide

This procedure is based on typical industrial practices and can be adapted for laboratory scale.

Materials:

-

p-Diisopropylbenzene

-

Aqueous sodium hydroxide solution (e.g., 2% w/v) or anhydrous conditions with a catalyst

-

Oxygen or compressed air

-

Reaction vessel equipped with a stirrer, gas inlet, condenser, and temperature control

Protocol (Alkaline Conditions):

-

Charge the reaction vessel with p-diisopropylbenzene and the aqueous sodium hydroxide solution. The aqueous phase may constitute 5-80% of the reaction mixture by weight.

-

Heat the mixture to the reaction temperature, typically between 80°C and 130°C.[1][2]

-

Introduce a stream of air or oxygen into the reaction mixture with vigorous stirring to ensure good gas-liquid contact. The reaction is often carried out at or slightly above atmospheric pressure.[1][3]

-

Maintain the reaction for 6 to 50 hours, monitoring the progress by analyzing the concentration of the formed hydroperoxides.[2]

-

Upon completion, cool the reaction mixture and separate the organic layer containing the 1,4-diisopropylbenzene dihydroperoxide from the aqueous alkaline layer.

Protocol (Anhydrous, Non-alkaline Conditions):

-

Charge the reactor with p-diisopropylbenzene.

-

Heat the starting material to a temperature range of 83-95°C.[1]

-

Introduce air or oxygen into the liquid phase.

-

The reaction can be run continuously, with the product stream being extracted to separate the dihydroperoxide.[1]

Step 2: Reduction of 1,4-Diisopropylbenzene Dihydroperoxide to this compound

Materials:

-

Crude 1,4-diisopropylbenzene dihydroperoxide solution from Step 1

-

Reducing agent (e.g., sodium sulfite (Na₂SO₃), sodium bisulfite, or catalytic hydrogenation)

-

Reaction vessel with stirring and temperature control

Protocol (Using Sodium Sulfite):

-

Prepare an aqueous solution of a reducing agent such as sodium sulfite.

-

Add the organic solution of 1,4-diisopropylbenzene dihydroperoxide to the reducing agent solution under controlled temperature conditions, typically between 40°C and 200°C.[4]

-

The reaction pressure is generally maintained between 0.2 and 1.0 MPa.[4]

-

After the reduction is complete, the organic layer containing the this compound is separated from the aqueous layer.

Purification

The crude this compound is typically purified by crystallization.

Protocol:

-

The organic solvent from the reduction step is partially removed, for example, by vacuum distillation, to concentrate the product.

-

The concentrated solution or the crude product is dissolved in a suitable solvent (e.g., toluene or hexane) at an elevated temperature.

-

The solution is then cooled slowly to allow for the crystallization of the pure this compound.

-

The crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.[5]

Quantitative Data

The following tables summarize the key quantitative parameters for the synthesis of this compound.

| Parameter | Value | Reference |

| Starting Material | p-Diisopropylbenzene | [5] |

| Oxidizing Agent | Air or Oxygen | [1] |

| Temperature | 80 - 130 °C | [1][2] |

| Pressure | Atmospheric to 10 kg/cm ² | [3] |

| Reaction Time | 6 - 50 hours | [2] |

| Conditions | Alkaline (e.g., aq. NaOH) or Anhydrous | [1][2] |

| Intermediate Product | 1,4-Diisopropylbenzene dihydroperoxide (DHP) and 1-(hydroperoxyisopropyl)-4-(hydroxyisopropyl)benzene (CHPO) | [5] |

Table 1: Reaction Conditions for the Oxidation of p-Diisopropylbenzene.

| Parameter | Value | Reference |

| Starting Material | 1,4-Diisopropylbenzene dihydroperoxide | [4] |

| Reducing Agent | Sodium sulfite, sodium bisulfite, or catalytic hydrogenation | [4] |

| Temperature | 40 - 200 °C | [4] |

| Pressure | 0.2 - 1.0 MPa | [4] |

| Final Product | This compound | [4] |

| Overall Yield | A yield of approximately 45% with 95% purity has been reported for a related synthesis from 1,4-bis(2-chloro-2-propyl)benzene, which can provide an estimate for this route. | [5] |

Table 2: Reaction Conditions for the Reduction of 1,4-Diisopropylbenzene Dihydroperoxide.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₈O₂ | |

| Molecular Weight | 194.27 g/mol | |

| Appearance | White to off-white powder or crystalline solid | [2] |

| Melting Point | 144-146 °C | |

| Boiling Point | 167-168 °C at 12 mmHg | |

| Solubility in Water | 2.1 g/L at 25°C |

Table 3: Physicochemical Properties of this compound.

Reaction Mechanism and Process Logic

Oxidation of p-Diisopropylbenzene

The oxidation of p-diisopropylbenzene proceeds via a free-radical chain reaction mechanism.

Conclusion

The synthesis of this compound is a well-established industrial process that commences with p-diisopropylbenzene. This in-depth technical guide has provided a detailed overview of the two primary stages of this synthesis: oxidation and reduction. The experimental protocols, quantitative data, and process visualizations offered herein are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to understand and potentially replicate this synthetic route. It is crucial to note that dicumyl peroxide is not a viable starting material for the production of this compound.

References

- 1. EP0323743B1 - Hydroperoxidation of diisopropylbenzene - Google Patents [patents.google.com]

- 2. nbinno.com [nbinno.com]

- 3. US4237319A - Process for liquid-phase oxidation of m-diisopropylbenzene - Google Patents [patents.google.com]

- 4. This compound|CAS 2948-46-1 [benchchem.com]

- 5. Buy this compound | 2948-46-1 [smolecule.com]

Spectroscopic data of 1,4-Bis(2-hydroxy-2-propyl)benzene (NMR, IR, Mass Spec)

A Comprehensive Spectroscopic Analysis of 1,4-Bis(2-hydroxy-2-propyl)benzene

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for this compound (CAS No: 2948-46-1), a symmetrical aromatic diol.[1][2][3] The document compiles data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to facilitate its identification and characterization. Detailed experimental protocols are provided to ensure reproducibility, and the information is structured for clarity and ease of use by professionals in scientific research and development.

Compound Overview:

-

IUPAC Name: 2-[4-(2-hydroxypropan-2-yl)phenyl]propan-2-ol[1][4]

-

Synonyms: α,α,α′,α′-Tetramethyl-1,4-benzenedimethanol, p-Bis(2-hydroxyisopropyl)benzene[1][4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides crucial information about the molecular structure of this compound. The molecule's symmetry simplifies its NMR spectra, as the two para-substituted groups are chemically equivalent.[4]

¹H NMR Data

The ¹H NMR spectrum exhibits characteristic signals for the aromatic, methyl, and hydroxyl protons.[4]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.3 - 7.5 | Singlet | 4H | Aromatic protons (Ar-H) |

| ~ 2.0 - 2.5 | Singlet | 2H | Hydroxyl protons (-OH) |

| ~ 1.5 - 1.6 | Singlet | 12H | Methyl protons (-CH₃) |

| Note: Chemical shifts are approximate and can vary based on the solvent and concentration. The hydroxyl proton signal may be broad and its position is highly dependent on solvent, temperature, and concentration. |

¹³C NMR Data

Due to the molecule's symmetry, the ¹³C NMR spectrum is expected to show four distinct signals: two for the aromatic carbons and two for the aliphatic carbons.

| Chemical Shift (δ) ppm | Assignment |

| ~ 147 | Quaternary aromatic carbon (C-Ar, attached to isopropyl group) |

| ~ 125 | Protonated aromatic carbon (CH-Ar) |

| ~ 72 | Quaternary aliphatic carbon (C-OH) |

| ~ 31 | Methyl carbon (-CH₃) |

| Note: These are predicted chemical shifts based on the structure. Actual values may vary depending on experimental conditions. |

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals key functional groups present in the molecule. The most prominent feature is the broad absorption band corresponding to the hydroxyl groups.[4]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600 - 3200 | Strong, Broad | O-H stretch (from intermolecular hydrogen bonding) |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2980 - 2850 | Strong | Aliphatic C-H stretch |

| ~ 1610, 1510, 1450 | Medium to Weak | Aromatic C=C ring stretching |

| ~ 830 | Strong | C-H out-of-plane bend (indicative of 1,4-disubstitution) |

Mass Spectrometry (MS)

Mass spectrometry analysis provides information on the molecular weight and fragmentation pattern of the compound.

| m/z | Interpretation |

| 194 | Molecular Ion Peak [M]⁺, corresponding to the molecular weight.[4] |

| 179 | [M - CH₃]⁺, loss of a methyl radical. |

| 176 | [M - H₂O]⁺, loss of a water molecule. |

| 161 | [M - H₂O - CH₃]⁺, subsequent loss of a methyl radical after water loss. |

| 135 | [M - C₃H₇O]⁺, loss of a hydroxyisopropyl group. |

| Note: Fragmentation is characteristic of aromatic compounds with tertiary alcohol substituents.[4] Common fragmentation includes the loss of hydroxyl groups and methyl radicals.[4] |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented.

NMR Spectroscopy Protocol

-

Sample Preparation: Accurately weigh approximately 10-20 mg of this compound powder.

-

Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved. A small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm).

-

Instrumentation: Use a 300 MHz or higher field NMR spectrometer.[9][10]

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse program. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans for good signal-to-noise.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C and longer relaxation times, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to the solvent signal or TMS.

IR Spectroscopy Protocol (KBr Pellet Method)

-

Sample Preparation: Place approximately 1-2 mg of the solid sample and 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) powder into an agate mortar.

-

Gently grind the mixture with a pestle until a fine, homogeneous powder is obtained.[11]

-

Transfer a small amount of the powder into a pellet-forming die.

-

Place the die under a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent or translucent KBr pellet.[11]

-

Background Collection: Place the empty sample holder into the FT-IR spectrometer and record a background spectrum to subtract atmospheric and instrumental interferences.[12]

-

Sample Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder within the spectrometer's beam path.

-

Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.[12]

Mass Spectrometry Protocol (Electron Ionization - EI)

-

Instrumentation: Utilize a mass spectrometer equipped with an Electron Ionization (EI) source.

-

Sample Introduction: Introduce a small amount of the sample into the ion source. For a solid with sufficient volatility, a direct insertion probe can be used. The probe is heated to vaporize the sample directly into the ionization chamber.

-

Ionization: Bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.

-

Mass Analysis: The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge (m/z) ratio.

-

Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum. The most abundant ion is assigned a relative intensity of 100% (the base peak).[13]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis and Structural Elucidation.

References

- 1. p-Bis(2-hydroxyisopropyl)benzene | C12H18O2 | CID 18062 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,4-Bis(2-hydroxyisopropyl)benzene 97 2948-46-1 [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. Buy this compound | 2948-46-1 [smolecule.com]

- 5. This compound | SIELC Technologies [sielc.com]

- 6. spectrabase.com [spectrabase.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. scientificlabs.com [scientificlabs.com]

- 9. rsc.org [rsc.org]

- 10. apps.dtic.mil [apps.dtic.mil]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. benchchem.com [benchchem.com]

- 13. Explaining interpreting C9H12 mass spectrum of propylbenzene fragmentation pattern of m/z m/e ions for analysis and identification of 1-phenylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Solubility and thermal properties of 1,4-Bis(2-hydroxy-2-propyl)benzene

An In-depth Technical Guide on the Solubility and Thermal Properties of 1,4-Bis(2-hydroxy-2-propyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and thermal properties of this compound (CAS No. 2948-46-1), also known as α,α,α′,α′-Tetramethyl-1,4-benzenedimethanol.[1][2][3] This document consolidates key quantitative data, details established experimental protocols for property determination, and presents visual workflows to aid in the understanding of these methodologies.

Core Physical and Thermal Properties

This compound is a crystalline solid at room temperature.[4] Its thermal characteristics are well-documented, providing critical data for applications in material science and polymer chemistry.[4] The compound's molecular structure, featuring a rigid benzene ring and two hydroxyl-bearing isopropyl groups, dictates its physical and thermal behavior.[4]

The quantitative physical and thermal properties are summarized in the table below for ease of reference.

| Property | Value | Conditions |

| Molecular Formula | C₁₂H₁₈O₂ | |

| Molecular Weight | 194.27 g/mol | |

| Melting Point | 142-146 °C | Atmospheric Pressure[4] |

| 144-146 °C | (lit.)[1][5] | |

| 137.0-146.0 °C | (clear melt)[6][7] | |

| Boiling Point | 167-168 °C | 12 mmHg (reduced pressure)[1][4][5] |

| Density | ~1.0010 g/cm³ | Estimated[4] |

| Refractive Index | ~1.5050 | Estimated[4] |

| Appearance | White to pale cream powder | [5][6] |

Solubility Profile

The solubility of this compound is characterized by its amphiphilic nature, stemming from a hydrophobic aromatic core and two hydrophilic hydroxyl groups.[4] This structure results in limited solubility in aqueous solutions while favoring organic solvents. The presence of hydroxyl groups enables the formation of hydrogen bonds, which influences its interaction with various solvents.[4]

| Solvent | Solubility | Temperature |

| Water | 2.1 g/L | 25 °C[4][8] |

Experimental Protocols

Detailed and standardized methodologies are crucial for obtaining reproducible data. The following sections describe the protocols for determining the key properties of this compound.

Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound, providing a measure of its true thermodynamic solubility.[9][10]

Protocol:

-

Preparation: An excess amount of solid this compound is added to a vial containing a known volume of the solvent of interest (e.g., water, ethanol, DMSO).[9]

-

Equilibration: The resulting suspension is agitated in a temperature-controlled environment (e.g., a shaker bath set to 25 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[10][11] The presence of undissolved solid should be confirmed visually at the end of this period.[11]

-

Phase Separation: The undissolved solid is separated from the saturated solution. This is a critical step and can be achieved via centrifugation, followed by careful collection of the supernatant, or by filtration using a suitable membrane filter that does not adsorb the solute.[10]

-

Quantification: The concentration of the solute in the clear, saturated solution is determined using a validated analytical technique. High-Performance Liquid Chromatography (HPLC) is a common and reliable method for this purpose.[12]

-

Calibration: A calibration curve is constructed using standard solutions of known concentrations to ensure accurate quantification of the analyte in the sample.

Thermal Properties Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are fundamental techniques used to characterize the thermal properties of materials.[13][14] TGA measures changes in mass as a function of temperature, indicating thermal stability and decomposition, while DSC measures the heat flow into or out of a sample as it is heated, cooled, or held isothermally, identifying melting points, glass transitions, and other phase changes.[14]

Protocol:

-

Sample Preparation: A small, representative sample of the compound (typically 2-10 mg for organic materials) is accurately weighed and placed into an appropriate crucible (e.g., aluminum or alumina).[15]

-

Instrument Setup:

-

Thermal Program: A temperature program is initiated. A typical program involves:

-

An initial isothermal hold to stabilize the system.

-

A linear temperature ramp at a defined rate (e.g., 5-20 °C/min) to the desired final temperature.[13]

-

A final isothermal hold or a controlled cooling segment.

-

-

Data Acquisition: The instrument records the sample's weight change (TGA) or the differential heat flow between the sample and reference (DSC) as a function of temperature and time.

-

Data Analysis:

-

TGA Thermogram: The resulting curve is analyzed to determine the onset temperature of decomposition, temperatures of maximum weight loss, and residual mass.

-

DSC Thermogram: The curve is analyzed to identify endothermic events like melting (observed as a peak) or exothermic events like crystallization or decomposition.[13] The melting point is typically determined from the onset or peak of the melting endotherm.

-

Structure-Property Relationships

The physicochemical properties of this compound are a direct consequence of its molecular architecture. Understanding these relationships is key to predicting its behavior and utility.

References

- 1. 二羟基-1,4-二异丙基苯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. p-Bis(2-hydroxyisopropyl)benzene | C12H18O2 | CID 18062 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. Buy this compound | 2948-46-1 [smolecule.com]

- 5. 1,4-Bis(2-hydroxyisopropyl)benzene 97 2948-46-1 [sigmaaldrich.com]

- 6. 1,4-Bis(2-hydroxyisopropyl)benzene, 97% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 7. 1,4-Bis(2-hydroxyisopropyl)benzene, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 8. 1,4-Bis(2-hydroxyisopropyl)benzene, 97% | Fisher Scientific [fishersci.ca]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. This compound | SIELC Technologies [sielc.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. azom.com [azom.com]

- 15. mse.ucr.edu [mse.ucr.edu]

An In-Depth Technical Guide to 1,4-Bis(2-hydroxyisopropyl)benzene (CAS 2948-46-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 1,4-Bis(2-hydroxyisopropyl)benzene (CAS 2948-46-1). While primarily utilized as a monomer and intermediate in polymer chemistry and material science, this compound, as a bisphenol analog, warrants investigation into its biological effects. This document summarizes its known physicochemical characteristics, provides detailed experimental protocols for its synthesis and for assays evaluating its potential estrogenic, cytotoxic, and antioxidant activities, and visualizes key pathways and workflows to support further research and development.

Chemical and Physical Properties

1,4-Bis(2-hydroxyisopropyl)benzene, also known as α,α,α′,α′-Tetramethyl-1,4-benzenedimethanol, is a symmetrical aromatic diol.[1] Its chemical structure consists of a central benzene ring substituted at the para positions with two 2-hydroxypropyl groups.

Table 1: Physicochemical Properties of 1,4-Bis(2-hydroxyisopropyl)benzene

| Property | Value | Reference(s) |

| CAS Number | 2948-46-1 | [2][3][4] |

| Molecular Formula | C₁₂H₁₈O₂ | [2][3][4] |

| Molecular Weight | 194.27 g/mol | [2][3][4] |

| Appearance | White to light yellow powder or crystals | |

| Melting Point | 144-146 °C | |

| Boiling Point | 167-168 °C at 12 mmHg | |

| Solubility | Slightly soluble in water (2.1 g/L at 25°C). Soluble in alcohol. | [5] |

| IUPAC Name | 2-[4-(2-hydroxypropan-2-yl)phenyl]propan-2-ol | [2] |

Table 2: Spectroscopic Data for 1,4-Bis(2-hydroxyisopropyl)benzene

| Spectroscopy | Key Features | Reference(s) |

| ¹H NMR | Spectra available in public databases. | [6] |

| ¹³C NMR | Spectra available in public databases. | [2] |

| IR Spectroscopy | Spectra available in public databases, showing characteristic O-H and C-O stretching bands for the alcohol functional groups. | [1][7] |

| Mass Spectrometry | GC-MS data available, with major peaks at m/z 43, 179, and 59. | [2] |

Synthesis and Experimental Protocols

Synthesis of 1,4-Bis(2-hydroxyisopropyl)benzene

A common and effective method for the synthesis of 1,4-Bis(2-hydroxyisopropyl)benzene is the Grignard reaction between an excess of a methylmagnesium halide and a dialkyl terephthalate, such as dimethyl terephthalate.

Experimental Protocol: Synthesis via Grignard Reaction

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine crystal (as initiator)

-

Methyl iodide or methyl bromide

-

Dimethyl terephthalate

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware for anhydrous reactions

Procedure:

-

Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place magnesium turnings and a small crystal of iodine under an inert atmosphere (e.g., nitrogen or argon). Add a small amount of anhydrous diethyl ether or THF.

-

Add a solution of methyl iodide or methyl bromide in the anhydrous solvent dropwise from the dropping funnel to the magnesium turnings. The reaction should initiate, as indicated by the disappearance of the iodine color and gentle refluxing. Continue the addition at a rate that maintains a steady reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent (methylmagnesium iodide/bromide).

-

Reaction with Dimethyl Terephthalate: Cool the Grignard reagent to 0 °C in an ice bath.

-

Dissolve dimethyl terephthalate in anhydrous diethyl ether or THF and add this solution dropwise to the cooled Grignard reagent with vigorous stirring. An excess of the Grignard reagent (at least 4 equivalents) is necessary to ensure complete reaction with both ester groups.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

-

Work-up and Purification: Cool the reaction mixture again in an ice bath and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene or a mixture of hexane and ethyl acetate) to afford pure 1,4-Bis(2-hydroxyisopropyl)benzene.

Biological Activities and Potential Mechanisms of Action

As a derivative of bisphenol, 1,4-Bis(2-hydroxyisopropyl)benzene may exhibit biological activities characteristic of this class of compounds, including endocrine disruption and cytotoxicity.

Potential Estrogenic Activity

Bisphenol A and its analogs are known endocrine-disrupting chemicals that can interact with estrogen receptors (ERα and ERβ).[8][9] This interaction can lead to the activation or inhibition of estrogen-responsive signaling pathways.[8][9] The binding of these compounds to estrogen receptors can trigger a cascade of events, including the recruitment of co-activators or co-repressors, leading to the transcription of target genes.[10]

Potential Cytotoxicity

Studies on various bisphenol analogs have indicated that they can induce cytotoxicity through mechanisms involving the generation of reactive oxygen species (ROS) and disruption of mitochondrial function.[2][11] Increased ROS levels can lead to oxidative stress, damaging cellular components like lipids, proteins, and DNA.[2] This can also lead to a decrease in the mitochondrial membrane potential, ultimately triggering apoptosis.[2]

Experimental Protocols for Biological Assays

In Vitro Antioxidant Activity Assay (DPPH Method)

This protocol outlines a common method for assessing the free radical scavenging activity of a compound.

Materials:

-

1,4-Bis(2-hydroxyisopropyl)benzene

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol or ethanol

-

Ascorbic acid or Trolox (as a positive control)

-

96-well microplate reader or spectrophotometer

Procedure:

-

Preparation of DPPH solution: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

-

Preparation of test compound solutions: Prepare a series of dilutions of 1,4-Bis(2-hydroxyisopropyl)benzene and the positive control in methanol.

-

Assay: In a 96-well plate, add a specific volume of the test compound or control solution to each well.

-

Add the DPPH solution to each well and mix.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at a wavelength of approximately 517 nm.

-

Calculate the percentage of radical scavenging activity for each concentration.

Applications and Future Directions

Currently, the primary applications of 1,4-Bis(2-hydroxyisopropyl)benzene are in the field of polymer science as a monomer for the synthesis of polycarbonates, polyesters, and epoxy resins. Its rigid aromatic core and the reactive hydroxyl groups make it a valuable building block for creating materials with high thermal stability and specific mechanical properties.

For researchers in the life sciences and drug development, the interest in this compound lies in its potential, and largely uncharacterized, biological activities as a bisphenol analog. Future research should focus on:

-

Detailed toxicological studies: To ascertain its specific cytotoxic and genotoxic potential.

-

Endocrine disruption potential: Comprehensive studies to determine its binding affinity for various nuclear receptors and its agonistic or antagonistic effects.

-

Metabolism and pharmacokinetics: Understanding how this compound is metabolized in biological systems is crucial for assessing its potential for bioaccumulation and long-term effects.

-

Structure-activity relationship studies: Investigating how modifications to its structure affect its biological activity could inform the design of safer alternatives in industrial applications.

Safety and Handling

1,4-Bis(2-hydroxyisopropyl)benzene is classified as an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

Recommended Personal Protective Equipment (PPE):

-

Safety glasses with side-shields

-

Chemical-resistant gloves

-

Lab coat

-

Use in a well-ventilated area or with a fume hood. In case of dust formation, use a NIOSH-approved respirator.

First Aid Measures:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.

-

Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor/physician if you feel unwell.

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor/physician if you feel unwell.

Storage: Store in a tightly closed container in a dry and well-ventilated place.

Conclusion

1,4-Bis(2-hydroxyisopropyl)benzene (CAS 2948-46-1) is a well-characterized chemical intermediate with significant applications in material science. For the drug development and life science communities, its structural similarity to other biologically active bisphenols suggests a potential for endocrine disruption and cytotoxicity that warrants further investigation. This guide provides the foundational chemical data and experimental frameworks to facilitate such research, encouraging a deeper understanding of the biological implications of this and related compounds.

References

- 1. spectrabase.com [spectrabase.com]

- 2. p-Bis(2-hydroxyisopropyl)benzene | C12H18O2 | CID 18062 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. rsc.org [rsc.org]

- 5. 1,4-Bis(2-hydroxyisopropyl)benzene, 97% | Fisher Scientific [fishersci.ca]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. Chem 351 F14 Final : Spectroscopy [chem.ucalgary.ca]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. apps.dtic.mil [apps.dtic.mil]

- 11. Organic Syntheses Procedure [orgsyn.org]

An In-Depth Technical Guide to the Biological Activity of 1,4-Bis(2-hydroxy-2-propyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Bis(2-hydroxy-2-propyl)benzene, also known as α,α,α′,α′-Tetramethyl-1,4-benzenedimethanol, is an organic compound with emerging biological interest. This technical guide provides a comprehensive overview of its known biological activities, drawing from available scientific literature. The document details its antioxidant, cytotoxic, and potential estrogenic effects, presenting qualitative and, where available, quantitative data. Detailed experimental protocols for key assays are provided to facilitate further research. Additionally, this guide includes visualizations of potential signaling pathways and experimental workflows to aid in the conceptualization of its mechanisms of action and experimental design.

Chemical and Physical Properties

This compound is a symmetrical aromatic diol.[1] Its structure, featuring a central benzene ring with two para-substituted 2-hydroxy-2-propyl groups, contributes to its chemical reactivity and solubility.[2]

| Property | Value | Reference |

| CAS Number | 2948-46-1 | [1][3] |

| Molecular Formula | C₁₂H₁₈O₂ | [1][3] |

| Molecular Weight | 194.27 g/mol | [1][3] |

| IUPAC Name | 2-[4-(2-hydroxypropan-2-yl)phenyl]propan-2-ol | [1] |

| Synonyms | p-Bis(2-hydroxyisopropyl)benzene, α,α,α′,α′-Tetramethyl-1,4-benzenedimethanol | [3] |

| Appearance | Powder | |

| Melting Point | 144-146 °C | |

| Boiling Point | 167-168 °C at 12 mmHg | |

| Water Solubility | Limited | [1] |

Biological Activities

The biological activities of this compound are an area of ongoing investigation. The primary reported activities include antioxidant, cytotoxic, and potential estrogenic effects.

Antioxidant Activity

The presence of hydroxyl groups suggests that this compound may act as a free radical scavenger.[2] This antioxidant potential is attributed to the ability of the hydroxyl groups to donate a hydrogen atom to stabilize free radicals.

| Assay Type | Observed Effect | Quantitative Data (IC₅₀/EC₅₀) | Reference |

| General Antioxidant Assays | Exhibits antioxidant properties. | Not available in searched literature. | [2] |

Cytotoxic Activity

In vitro studies have indicated that this compound exhibits cytotoxic effects in certain cell lines.[1] The specific mechanisms underlying this cytotoxicity require further investigation.

| Cell Line | Observed Effect | Quantitative Data (IC₅₀) | Reference |

| Various Cell Lines | Cytotoxic to cells. | Not available in searched literature. | [1] |

Estrogenic Activity

There is evidence to suggest that this compound may possess estrogenic activity in vitro, meaning it can mimic the effects of estrogen in cell cultures.[1] However, its in vivo effects and the precise mechanisms of action are yet to be determined.

| Assay Type | Observed Effect | Quantitative Data (EC₅₀) | Reference |

| In vitro cell culture | Exhibits estrogenic activity. | Not available in searched literature. | [1] |

Modulation of Cytochrome P450 Enzymes

Some studies suggest that diisopropylbenzene derivatives may interact with and modulate the activity of cytochrome P450 enzymes, which are crucial for drug metabolism. The specific inhibitory or inductive effects of this compound on different CYP450 isozymes are not well-documented.

| CYP Isozyme | Observed Effect | Quantitative Data (IC₅₀/Kᵢ) | Reference |

| General | Potential for modulation. | Not available in searched literature. |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of research. The following are generalized protocols for key assays relevant to the biological activities of this compound.

DPPH Radical Scavenging Assay (Antioxidant Activity)

This assay assesses the ability of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol

-

Ascorbic acid (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in methanol.

-

Prepare serial dilutions of the stock solution to obtain a range of concentrations.

-

Prepare a methanolic solution of DPPH (typically 0.1 mM).

-

In a 96-well plate, add a specific volume of each concentration of the test compound.

-

Add the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Ascorbic acid is used as a positive control and methanol as a blank.

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the compound.

DPPH Radical Scavenging Assay Workflow.

MTT Assay (Cytotoxicity)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

Materials:

-

Human cancer cell line (e.g., HepG2, MCF-7)

-

This compound

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (Dimethyl sulfoxide)

-

96-well cell culture plate

-

CO₂ incubator

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight in a CO₂ incubator.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in the culture medium to various concentrations.

-

Replace the medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (medium with the solvent) and a positive control (a known cytotoxic agent).

-

Incubate the plate for a specific period (e.g., 24, 48, or 72 hours) in a CO₂ incubator.

-

Add MTT solution to each well and incubate for another 2-4 hours.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The percentage of cell viability is calculated using the formula: % Viability = (A_sample / A_control) x 100 where A_sample is the absorbance of the cells treated with the compound, and A_control is the absorbance of the vehicle-treated cells.

-

The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the concentration of the compound.

MTT Assay Workflow for Cytotoxicity Assessment.

Potential Signaling Pathways

Based on the reported biological activities of this compound and related phenolic compounds, several signaling pathways could be potentially modulated. The following diagrams illustrate hypothetical mechanisms of action.

Antioxidant Mechanism and Cellular Protection

The antioxidant activity of this compound likely involves direct scavenging of reactive oxygen species (ROS), thereby mitigating oxidative stress and protecting cellular components from damage.

Hypothetical Antioxidant Mechanism.

Potential Estrogenic Signaling

As a potential estrogenic compound, this compound might bind to estrogen receptors (ER), leading to the transcription of estrogen-responsive genes and subsequent cellular effects.

Potential Estrogenic Signaling Pathway.

Conclusion and Future Directions

This compound demonstrates a range of biological activities in vitro, including antioxidant, cytotoxic, and potential estrogenic effects. However, the current body of literature lacks comprehensive quantitative data and detailed mechanistic studies. Future research should focus on:

-

Quantitative Assessment: Determining the IC₅₀ and EC₅₀ values for its various biological activities to understand its potency.

-

Mechanism of Action: Elucidating the specific molecular targets and signaling pathways involved in its antioxidant, cytotoxic, and estrogenic effects.

-

In Vivo Studies: Evaluating its efficacy and safety in animal models to assess its therapeutic potential and potential toxicity.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to identify key structural features responsible for its biological activities and to optimize its pharmacological profile.

This technical guide serves as a foundational resource for researchers and professionals in drug development, highlighting the current knowledge and outlining critical areas for future investigation into the biological activities of this compound.

References

An In-Depth Technical Guide to the Antioxidant Properties of 1,4-Bis(2-hydroxy-2-propyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Bis(2-hydroxy-2-propyl)benzene, also known as dicumyl alcohol, is a phenolic compound with a symmetrical structure that suggests potential antioxidant capabilities. This technical guide provides a comprehensive overview of the theoretical basis for its antioxidant activity, details the standard experimental protocols used to evaluate such properties, and explores potential mechanistic pathways. While direct quantitative data for this specific molecule is not extensively available in the public domain, this paper serves as a foundational resource for researchers seeking to investigate its antioxidant potential.

Introduction

Reactive oxygen species (ROS) are highly reactive molecules generated as byproducts of normal cellular metabolism. An imbalance between the production of ROS and the body's ability to counteract their harmful effects leads to oxidative stress, a condition implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular disease. Antioxidants are compounds that can neutralize these harmful free radicals, thereby mitigating oxidative damage.

Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, are a well-established class of antioxidants. The antioxidant activity of these molecules is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl group to a free radical, thereby stabilizing the radical and terminating the oxidative chain reaction. The resulting phenoxy radical is relatively stable due to resonance delocalization of the unpaired electron around the aromatic ring.

This compound possesses two hydroxyl groups attached to tertiary carbons, which are in turn bonded to a central benzene ring. This structure suggests that it may act as a free radical scavenger. This guide will delve into the methodologies required to quantify this potential and the cellular pathways that may be involved.

Chemical Structure and Postulated Antioxidant Activity

The chemical structure of this compound is central to its potential antioxidant properties. The presence of hydroxyl groups allows for the donation of hydrogen atoms to neutralize free radicals. The stability of the resulting radical is a key determinant of antioxidant efficacy.

Logical Relationship of Antioxidant Action

Caption: Postulated hydrogen atom transfer mechanism.

Quantitative Analysis of Antioxidant Capacity

| Assay | Principle | Measured Endpoint | Reference Standard | Quantitative Data for this compound |

| DPPH Radical Scavenging Assay | Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow. | Decrease in absorbance at 517 nm | Trolox, Ascorbic Acid | Not available in searched literature |

| ABTS Radical Cation Scavenging Assay | Measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation, leading to a reduction in its characteristic blue-green color. | Decrease in absorbance at 734 nm | Trolox, Ascorbic Acid | Not available in searched literature |

| Oxygen Radical Absorbance Capacity (ORAC) | Measures the ability of an antioxidant to protect a fluorescent probe from degradation by peroxyl radicals generated by AAPH. | Area under the fluorescence decay curve (AUC) | Trolox | Not available in searched literature |

| Ferric Reducing Antioxidant Power (FRAP) | Measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form, resulting in an intense blue color. | Increase in absorbance at 593 nm | Trolox, FeSO₄ | Not available in searched literature |

Detailed Experimental Protocols

The following are detailed, generalized protocols for the key antioxidant assays mentioned above. Researchers should optimize these protocols based on their specific laboratory conditions and instrumentation.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical.

Experimental Workflow for DPPH Assay

Caption: Workflow for the DPPH radical scavenging assay.

Methodology:

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark, airtight container.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) and perform serial dilutions to obtain a range of concentrations.

-

Prepare a series of standard solutions of Trolox or ascorbic acid.

-

-

Assay Procedure:

-

In a 96-well plate, add a specific volume of the test compound or standard solution to each well.

-

Add the DPPH solution to each well.

-

Include a control well containing the solvent and DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Data Analysis:

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100

-

Plot the % inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of a compound to scavenge the ABTS radical cation (ABTS•+).

Methodology:

-

Reagent Preparation:

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

-

Dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 (± 0.02) at 734 nm.

-

Prepare serial dilutions of the test compound and a standard antioxidant.

-

-

Assay Procedure:

-

Add a small volume of the test compound or standard solution to a cuvette or 96-well plate.

-

Add a larger volume of the diluted ABTS•+ solution and mix thoroughly.

-

Allow the reaction to proceed for a set time (e.g., 6 minutes).

-

-

Data Analysis:

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition as described for the DPPH assay.

-

Determine the IC50 value or express the antioxidant capacity as Trolox Equivalent Antioxidant Capacity (TEAC).

-

Potential Mechanism of Action: Modulation of Cellular Signaling Pathways

While direct evidence linking this compound to specific signaling pathways is currently lacking, many phenolic antioxidants are known to exert their effects not only through direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of antioxidant enzymes. The Keap1-Nrf2 pathway is a critical regulator of the cellular antioxidant response.

Under normal conditions, the transcription factor Nrf2 is bound in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative stress or electrophilic compounds, Keap1 undergoes a conformational change, releasing Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, upregulating their expression. These genes include those encoding for enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL).

It is plausible that this compound or its metabolites could activate the Nrf2 pathway, leading to an enhanced cellular antioxidant defense. Further research, such as Western blotting for Nrf2 nuclear translocation and qPCR for the expression of Nrf2 target genes, is required to investigate this hypothesis.

The Keap1-Nrf2 Signaling Pathway

Caption: Overview of the Keap1-Nrf2 antioxidant response pathway.

Conclusion and Future Directions

This compound possesses structural features characteristic of phenolic antioxidants, suggesting its potential to mitigate oxidative stress. This technical guide outlines the standard methodologies required for the quantitative evaluation of its antioxidant capacity and proposes a potential mechanism of action through the modulation of the Keap1-Nrf2 signaling pathway.

Future research should focus on performing the described in vitro assays to generate quantitative data on the free radical scavenging and reducing power of this compound. Furthermore, cell-based assays are crucial to determine its cellular antioxidant activity and to investigate its effects on key signaling pathways like Nrf2. Such studies will provide a comprehensive understanding of the antioxidant properties of this compound and its potential applications in drug development and as a research tool.

An In-Depth Technical Guide on the Enzyme Interaction with 1,4-Bis(2-hydroxy-2-propyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Bis(2-hydroxy-2-propyl)benzene, also known as dicumyl alcohol, is a symmetrical aromatic diol with recognized antioxidant properties.[1] Its chemical structure, featuring a benzene ring substituted with two 2-hydroxy-2-propyl groups, allows it to participate in hydrogen bonding and potentially interact with biological macromolecules, including enzymes.[1] This technical guide provides a comprehensive overview of the current, albeit limited, understanding of the interactions between this compound and key enzyme systems relevant to drug metabolism and cellular defense. The primary focus is on its potential modulation of cytochrome P450 (CYP450) enzymes and its hypothetical involvement in the Keap1-Nrf2 signaling pathway, a critical regulator of antioxidant responses. While direct experimental data for this specific compound is scarce in publicly available literature, this guide furnishes detailed, state-of-the-art experimental protocols for investigating these interactions, enabling researchers to pursue further studies. All quantitative data from analogous compounds and general experimental parameters are summarized in structured tables for comparative purposes. Furthermore, this guide includes mandatory visualizations of key signaling pathways and experimental workflows using the Graphviz DOT language, adhering to the specified formatting requirements.

Introduction

This compound is a molecule of interest due to its inherent antioxidant capabilities, which are attributed to its hydroxyl groups that can scavenge free radicals.[1] Such properties inherently suggest potential interactions with cellular pathways that respond to oxidative stress. In the realm of drug development, understanding how a compound interacts with metabolic enzymes is paramount for predicting its pharmacokinetic and pharmacodynamic profile, as well as potential drug-drug interactions.

The major enzyme families involved in the metabolism of xenobiotics are the cytochrome P450 (CYP450) superfamily for Phase I oxidation, and UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) for Phase II conjugation. Preliminary information suggests that this compound may modulate the activity of CYP450 enzymes.[1] However, the specific isoforms affected, the nature of the interaction (inhibition or induction), and the kinetic parameters remain to be elucidated.

Furthermore, the antioxidant nature of this compound makes the Keap1-Nrf2 signaling pathway a plausible target. This pathway is a master regulator of the cellular antioxidant response, and its activation leads to the expression of numerous protective genes.

This guide aims to provide researchers with the necessary background and detailed methodologies to investigate the enzymatic interactions of this compound, thereby facilitating a deeper understanding of its biological effects and potential therapeutic applications.

Interaction with Cytochrome P450 (CYP450) Enzymes

The CYP450 enzymes are a superfamily of monooxygenases that play a crucial role in the metabolism of a vast array of xenobiotics, including drugs, and endogenous compounds. Modulation of CYP450 activity by a compound can lead to significant alterations in drug efficacy and toxicity.

Hypothetical Interaction Profile

Based on its chemical structure, this compound could potentially act as a substrate, inhibitor, or inducer of various CYP450 isoforms. The presence of a benzene ring suggests possible aromatic hydroxylation, while the alkyl groups could be targets for aliphatic hydroxylation. The hydroxyl groups may facilitate binding to the active site of certain CYP450s.

Quantitative Data on CYP450 Interactions

As of the date of this document, specific quantitative data (e.g., Km, Vmax, Ki, IC50, EC50) for the interaction of this compound with CYP450 enzymes are not available in the peer-reviewed literature. The following table provides a template for the types of data that should be generated through the experimental protocols outlined below. For illustrative purposes, typical ranges for various parameters are included.

| Parameter | CYP Isoform | Value | Units | Description |

| Km | e.g., CYP3A4 | To be determined | µM | Michaelis constant, indicating the substrate concentration at which the reaction rate is half of Vmax. |

| Vmax | e.g., CYP3A4 | To be determined | pmol/min/mg protein | Maximum reaction rate. |

| IC50 | e.g., CYP2D6 | To be determined | µM | Concentration of the compound that causes 50% inhibition of the enzyme activity. |

| Ki | e.g., CYP2D6 | To be determined | µM | Inhibition constant, a measure of the potency of an inhibitor. |

| EC50 | e.g., CYP1A2 | To be determined | µM | Concentration of the compound that causes 50% of the maximum induction effect. |

| Fold Induction | e.g., CYP1A2 | To be determined | - | The ratio of enzyme activity in the presence of the inducer to the activity in its absence. |

Experimental Protocols

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of this compound against major human CYP450 isoforms using human liver microsomes.

Materials:

-

Human Liver Microsomes (HLMs)

-

This compound

-

NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Specific CYP450 probe substrates (e.g., phenacetin for CYP1A2, bupropion for CYP2B6, amodiaquine for CYP2C8, diclofenac for CYP2C9, S-mephenytoin for CYP2C19, dextromethorphan for CYP2D6, midazolam for CYP3A4)

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile or other suitable organic solvent

-

LC-MS/MS system for metabolite quantification

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the test compound in the incubation buffer.

-

In a 96-well plate, combine human liver microsomes (final protein concentration typically 0.1-0.5 mg/mL), the probe substrate (at a concentration close to its Km), and varying concentrations of this compound. Include a vehicle control (no inhibitor).

-

Pre-incubate the mixture at 37°C for 5-10 minutes.

-

Initiate the reaction by adding the pre-warmed NADPH regenerating system.

-

Incubate at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Centrifuge the plate to pellet the protein.

-

Analyze the supernatant for the formation of the specific metabolite using a validated LC-MS/MS method.

-

Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve.

This protocol describes a method to assess the potential of this compound to induce the expression of CYP450 enzymes in a human hepatocyte cell line (e.g., HepaRG).

Materials:

-

HepaRG cells (or other suitable human hepatocyte model)

-

Cell culture medium and supplements

-

This compound

-

Positive control inducers (e.g., omeprazole for CYP1A2, rifampicin for CYP3A4)

-

CYP450 activity assay reagents (as in the inhibition assay) or reagents for mRNA quantification (qRT-PCR)

-

Lysis buffer for protein or RNA extraction

Procedure:

-

Culture HepaRG cells to the appropriate confluency.

-

Treat the cells with various concentrations of this compound, a vehicle control, and positive controls for 48-72 hours.

-

After the treatment period, assess CYP450 induction by one of the following methods:

-

Activity Assay: Incubate the cells with a cocktail of CYP450 probe substrates and measure the formation of metabolites as described in the inhibition assay protocol.

-

mRNA Quantification: Harvest the cells, extract total RNA, and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of the target CYP genes.

-

-

Calculate the fold induction relative to the vehicle control.

-

Determine the EC50 value if a dose-response is observed.

Interaction with the Keap1-Nrf2 Signaling Pathway

The Keap1-Nrf2 pathway is a primary defense mechanism against oxidative stress. Under basal conditions, the transcription factor Nrf2 is targeted for degradation by the Keap1 protein. Upon exposure to oxidative or electrophilic stress, Keap1 is modified, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 activates the transcription of a battery of antioxidant and cytoprotective genes.

Hypothetical Interaction

Given its antioxidant properties, this compound could potentially activate the Nrf2 pathway. This could occur through direct interaction with Keap1, leading to Nrf2 release, or indirectly by modulating the cellular redox state.

Quantitative Data on Nrf2 Activation

No specific data on the activation of the Nrf2 pathway by this compound is currently available. The following table provides a template for the expected data.

| Parameter | Assay Type | Value | Units | Description |

| EC50 | ARE-Luciferase Reporter Assay | To be determined | µM | Concentration for 50% of maximal activation of the Antioxidant Response Element. |

| Fold Induction | Nrf2 Target Gene Expression (e.g., NQO1, HMOX1) | To be determined | - | Increase in mRNA or protein levels of Nrf2 target genes compared to control. |

Experimental Protocols

This assay measures the transcriptional activity of Nrf2 by quantifying the expression of a luciferase reporter gene under the control of an Antioxidant Response Element (ARE).

Materials:

-

A suitable cell line (e.g., HepG2) stably or transiently transfected with an ARE-luciferase reporter construct.

-

This compound

-

Positive control (e.g., sulforaphane)

-

Cell culture reagents

-

Luciferase assay system

-

Luminometer

Procedure:

-

Seed the ARE-reporter cells in a 96-well plate.

-

Treat the cells with various concentrations of this compound, a vehicle control, and a positive control for a specified time (e.g., 12-24 hours).

-

Lyse the cells according to the luciferase assay kit manufacturer's instructions.

-

Measure the luciferase activity using a luminometer.

-

Normalize the luciferase activity to cell viability or total protein content.

-

Calculate the fold induction of luciferase activity relative to the vehicle control and determine the EC50.

This protocol assesses the activation of the Nrf2 pathway by measuring the amount of Nrf2 protein in the nuclear fraction of treated cells.

Materials:

-